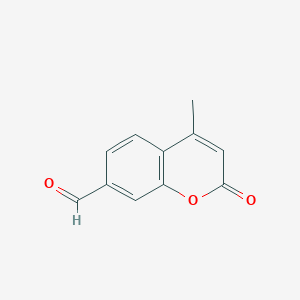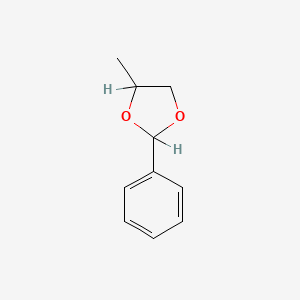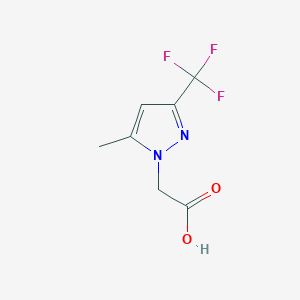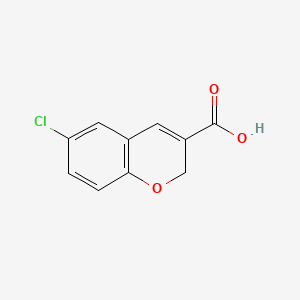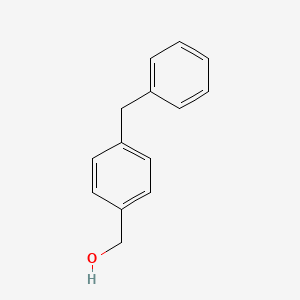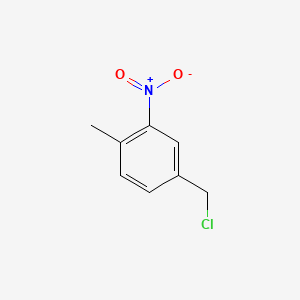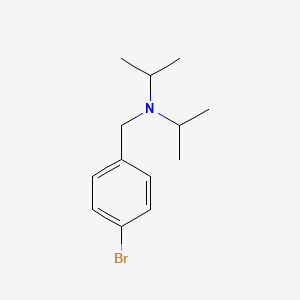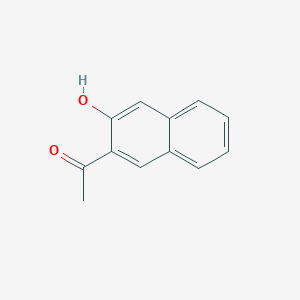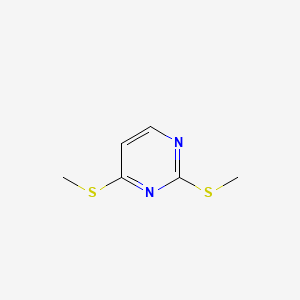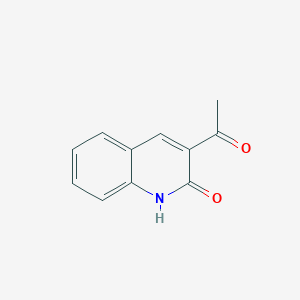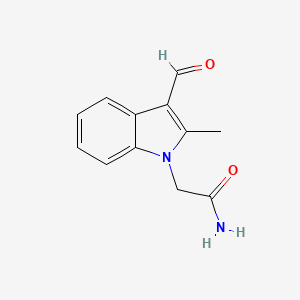![molecular formula C16H13N2P B1268890 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine CAS No. 68469-71-6](/img/structure/B1268890.png)
2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine is an organophosphorus compound with the molecular formula C16H13N2P It is a bidentate ligand, meaning it can form two bonds with a central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine typically involves the reaction of phenylphosphine with 2-bromopyridine under palladium-catalyzed conditions. The reaction proceeds as follows:
Reactants: Phenylphosphine and 2-bromopyridine.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Toluene or another suitable organic solvent.
Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes. It is particularly useful in catalysis and the synthesis of organometallic compounds.
Medicine: Investigated for its potential use in drug design, particularly in the development of metal-based drugs.
Industry: Used in the development of catalysts for various industrial processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism of action of 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine primarily involves its role as a ligand. It coordinates with metal atoms through the nitrogen atoms of the pyridine rings and the phosphorus atom. This coordination can stabilize metal centers, influence the electronic properties of the metal, and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed.
Comparison with Similar Compounds
2-(Diphenylphosphino)pyridine: Another bidentate ligand with similar coordination properties.
2,2’-Bipyridine: A well-known bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: A bidentate ligand with a similar structure but different electronic properties.
Uniqueness: 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine is unique due to the presence of both pyridine and phosphanyl groups, which provide a versatile coordination environment. This allows for the formation of stable metal complexes with diverse electronic and steric properties, making it valuable in various catalytic and synthetic applications.
Properties
IUPAC Name |
phenyl(dipyridin-2-yl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N2P/c1-2-8-14(9-3-1)19(15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYHLTYYPLBVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345361 |
Source


|
| Record name | 2,2'-(Phenylphosphanediyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68469-71-6 |
Source


|
| Record name | 2,2'-(Phenylphosphanediyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

